

Spectroscopic data of (Benzylthio)acetic acid (^1H NMR, ^{13}C NMR, FT-IR)

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Compound of Interest

Compound Name: (Benzylthio)acetic acid

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Spectroscopic Profile of (Benzylthio)acetic Acid: A Technical Guide

An in-depth analysis of the ^1H NMR, ^{13}C NMR, and FT-IR spectroscopic data of **(Benzylthio)acetic acid**, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

(Benzylthio)acetic acid, also known as S-benzylthioglycolic acid, is a carboxylic acid containing a benzyl thioether moiety. Its structural elucidation and purity assessment are critical in various research and development applications, including its potential use as a building block in medicinal chemistry. This technical guide provides a detailed overview of its characteristic spectroscopic data obtained through proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^{13}C NMR), and Fourier-transform infrared (FT-IR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, and FT-IR spectroscopic analyses of **(Benzylthio)acetic acid**.

Table 1: ^1H NMR Spectroscopic Data for (Benzylthio)acetic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.85	singlet	1H	-COOH
7.35 - 7.20	multiplet	5H	C ₆ H ₅ -
3.80	singlet	2H	-S-CH ₂ -Ph
3.25	singlet	2H	-S-CH ₂ -COOH

Solvent: CDCl₃. Spectrometer frequency: 90 MHz.

Table 2: ¹³C NMR Spectroscopic Data for (Benzylthio)acetic acid

Chemical Shift (δ) ppm	Assignment
176.5	C=O
137.0	C (quaternary, C ₆ H ₅)
129.0	CH (C ₆ H ₅)
128.5	CH (C ₆ H ₅)
127.5	CH (C ₆ H ₅)
36.5	-S-CH ₂ -Ph
34.0	-S-CH ₂ -COOH

Solvent: CDCl₃. Spectrometer frequency: 22.63 MHz.

Table 3: FT-IR Spectroscopic Data for (Benzylthio)acetic acid

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid)
3060, 3030	Medium	C-H stretch (Aromatic)
2920	Medium	C-H stretch (Aliphatic)
1710	Strong	C=O stretch (Carboxylic acid)
1495, 1455	Medium	C=C stretch (Aromatic ring)
1420	Medium	O-H bend (Carboxylic acid)
1290	Strong	C-O stretch (Carboxylic acid)
700, 770	Strong	C-H out-of-plane bend (Aromatic)

Sample preparation: KBr pellet.

Experimental Protocols

The following sections detail the methodologies for acquiring the ¹H NMR, ¹³C NMR, and FT-IR spectra of **(Benzylthio)acetic acid**.

¹H NMR Spectroscopy

Sample Preparation: A solution of **(Benzylthio)acetic acid** was prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: The ¹H NMR spectrum was recorded on a 90 MHz NMR spectrometer. The acquisition parameters included a sufficient number of scans to achieve an adequate signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

Data Processing: The resulting Free Induction Decay (FID) was processed by applying a Fourier transform. The spectrum was then phase-corrected, and the baseline was corrected. Chemical shifts were referenced to the TMS signal.

¹³C NMR Spectroscopy

Sample Preparation: A more concentrated solution of **(Benzylthio)acetic acid** was prepared by dissolving approximately 20-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3). TMS was also used as the internal standard.

Data Acquisition: The ^{13}C NMR spectrum was acquired on a 22.63 MHz NMR spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to obtain a high-quality spectrum.

Data Processing: The FID was processed using a Fourier transform with an appropriate line broadening factor. The spectrum was phase- and baseline-corrected, and the chemical shifts were referenced to the CDCl_3 solvent peak ($\delta = 77.16$ ppm) or TMS.

FT-IR Spectroscopy

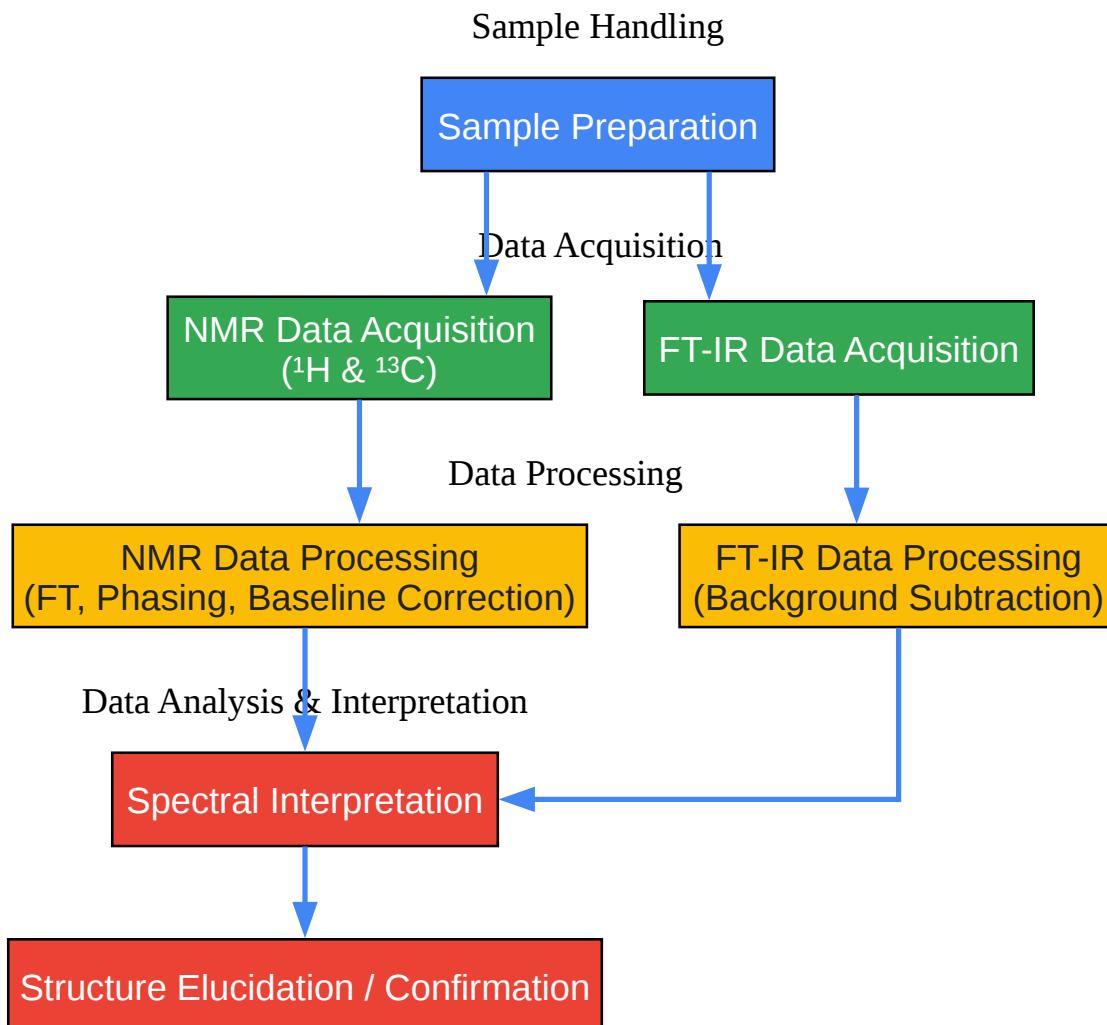
Sample Preparation: A small amount of **(Benzylthio)acetic acid** was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment was recorded first. Then, the sample spectrum was recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

Data Processing: The final spectrum was obtained by ratioing the sample spectrum against the background spectrum, and the data was presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(Benzylthio)acetic acid**.

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Caption: General workflow for spectroscopic analysis.

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